molecular formula C17H24O3 B12442144 (8-Formyl-4,11,11-trimethyl-2-bicyclo[8.1.0]undeca-4,8-dienyl) acetate

(8-Formyl-4,11,11-trimethyl-2-bicyclo[8.1.0]undeca-4,8-dienyl) acetate

Cat. No.: B12442144
M. Wt: 276.4 g/mol
InChI Key: WDPMIKJGUYMIBS-UHFFFAOYSA-N
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Description

(8-Formyl-4,11,11-trimethyl-2-bicyclo[810]undeca-4,8-dienyl) acetate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Formyl-4,11,11-trimethyl-2-bicyclo[8.1.0]undeca-4,8-dienyl) acetate typically involves multiple steps. One common method includes the formation of the bicyclic core followed by functional group modifications. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(8-Formyl-4,11,11-trimethyl-2-bicyclo[8.1.0]undeca-4,8-dienyl) acetate undergoes various chemical reactions including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert the formyl group to other functional groups such as alcohols.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (8-Formyl-4,11,11-trimethyl-2-bicyclo[8.1.0]undeca-4,8-dienyl) acetate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, providing insights into biochemical processes.

Medicine

In medicine, this compound has potential applications in drug development. Its ability to undergo various chemical modifications makes it a versatile candidate for designing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (8-Formyl-4,11,11-trimethyl-2-bicyclo[8.1.0]undeca-4,8-dienyl) acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • cis-Caryophyllene
  • β-cis-Caryophyllene
  • Isocaryophyllene

Uniqueness

Compared to similar compounds, (8-Formyl-4,11,11-trimethyl-2-bicyclo[8.1.0]undeca-4,8-dienyl) acetate stands out due to its unique formyl and acetate functional groups. These groups provide additional reactivity and versatility, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

(8-formyl-4,11,11-trimethyl-2-bicyclo[8.1.0]undeca-4,8-dienyl) acetate

InChI

InChI=1S/C17H24O3/c1-11-6-5-7-13(10-18)9-14-16(17(14,3)4)15(8-11)20-12(2)19/h6,9-10,14-16H,5,7-8H2,1-4H3

InChI Key

WDPMIKJGUYMIBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(=CC2C(C2(C)C)C(C1)OC(=O)C)C=O

Origin of Product

United States

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